molecular formula C13H20O4 B14662493 Methyl 7-[(oxan-2-yl)oxy]hept-5-ynoate CAS No. 50781-90-3

Methyl 7-[(oxan-2-yl)oxy]hept-5-ynoate

Cat. No.: B14662493
CAS No.: 50781-90-3
M. Wt: 240.29 g/mol
InChI Key: ZVQGVLBFVUXUFN-UHFFFAOYSA-N
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Description

Methyl 7-[(oxan-2-yl)oxy]hept-5-ynoate is a chemical compound with the molecular formula C13H20O4 It is characterized by the presence of an oxane ring and a hept-5-ynoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-[(oxan-2-yl)oxy]hept-5-ynoate typically involves the reaction of an appropriate alkyne with an oxane derivative under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the alkyne is reacted with an oxane derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-[(oxan-2-yl)oxy]hept-5-ynoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the alkyne moiety to an alkene or alkane.

    Substitution: The oxane ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted oxane derivatives.

Scientific Research Applications

Methyl 7-[(oxan-2-yl)oxy]hept-5-ynoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 7-[(oxan-2-yl)oxy]hept-5-ynoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies on its molecular interactions and effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-[(oxan-2-yl)oxy]hept-2-ynoate
  • Methyl 7-[(oxan-2-yl)oxy]hept-3-ynoate
  • Methyl 7-[(oxan-2-yl)oxy]hept-4-ynoate

Uniqueness

Methyl 7-[(oxan-2-yl)oxy]hept-5-ynoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure, diverse reactivity, and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry. Further research into its properties and mechanisms of action will continue to uncover new possibilities for its use and development.

Properties

CAS No.

50781-90-3

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

methyl 7-(oxan-2-yloxy)hept-5-ynoate

InChI

InChI=1S/C13H20O4/c1-15-12(14)8-4-2-3-6-10-16-13-9-5-7-11-17-13/h13H,2,4-5,7-11H2,1H3

InChI Key

ZVQGVLBFVUXUFN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC#CCOC1CCCCO1

Origin of Product

United States

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